molecular formula C6H12O2 B3423722 2-(2-Methylallyloxy)ethanol CAS No. 31497-33-3

2-(2-Methylallyloxy)ethanol

Cat. No.: B3423722
CAS No.: 31497-33-3
M. Wt: 116.16 g/mol
InChI Key: HGZYNOXVRGBQKB-UHFFFAOYSA-N
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Description

2-(2-Methylallyloxy)ethanol is a synthetic alcohol compound characterized by its colorless, volatile liquid form and sweet, fruity odor. It has the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol. This compound is miscible in water, ethanol, and acetone.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 2-(2-Methylallyloxy)ethanol involves the condensation of 2-hydroxyethanol and alkyl methacrylate under appropriate conditions to obtain monomethylallyl glycol acetate . Another method involves the cross-coupling reactions between 2-methyl-2-propen-1-ol and various boronic acids using small amounts of palladium and ligand, without any additive solvent and under microwave heating .

Industrial Production Methods

In industrial settings, 2-methylallyl alcohol can be continuously prepared by reacting sodium acetate solution, 2-methylallyl chloride, and sodium hydroxide in a multi-stage serial continuous stirring reactor . The product is then separated from the upper part of the reactor, and the remaining water and sodium acetate solution are recycled back into the reactor .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylallyloxy)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles like hydroxide ions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-(2-Methylallyloxy)ethanol has diverse applications in scientific research:

    Chemistry: Used in cross-coupling reactions to synthesize various alkenes.

    Medicine: Structural modifications of related compounds have shown changes in sympathomimetic activity.

    Industry: Effective for the extraction of alcohols from water and as an entrainer in extractive distillation processes.

Mechanism of Action

The mechanism of action of 2-(2-Methylallyloxy)ethanol involves its interaction with various molecular targets and pathways. It can alter the activity of enzymes and receptors, leading to changes in cellular functions. For example, it can modify the activity of β-receptors in biological systems, affecting sympathomimetic activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dihydroxyphenyl)-2-amino-ethanol: Structurally similar and used in receptor differentiation studies.

    2-Methoxyethanol: Used as an entrainer in distillation processes.

    2-(Pyridin-2-yl)ethanol: Used as protecting groups for carboxylic acids in polymer science.

Uniqueness

2-(2-Methylallyloxy)ethanol is unique due to its specific structural properties that allow it to be used in a wide range of applications, from chemical synthesis to biological studies. Its ability to undergo various chemical reactions and its miscibility with different solvents make it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

2-(2-methylprop-2-enoxy)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(2)5-8-4-3-7/h7H,1,3-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZYNOXVRGBQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31497-33-3
Details Compound: Poly(oxy-1,2-ethanediyl), α-(2-methyl-2-propen-1-yl)-ω-hydroxy-
Record name Poly(oxy-1,2-ethanediyl), α-(2-methyl-2-propen-1-yl)-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31497-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31497-33-3
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(2-methyl-2-propen-1-yl)-.omega.-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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